Methoxyhydroxyphenylglycol

Description

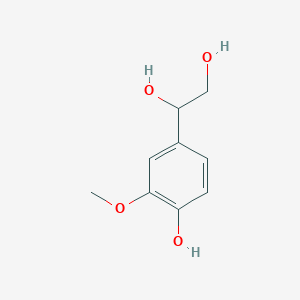

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWPWWWZWKPJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862142 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-82-7 | |

| Record name | 3-Methoxy-4-hydroxyphenyl glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-hydroxyphenylglycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXY-4-HYDROXYPHENYLGLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Methoxyhydroxyphenylglycol (MHPG): A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-hydroxyphenylglycol (MHPG), a primary metabolite of the neurotransmitter norepinephrine, serves as a critical biomarker for assessing noradrenergic activity in both the central and peripheral nervous systems. Its synthesis is a multi-step enzymatic process, intricately regulated and compartmentalized within neuronal and extraneuronal tissues. This technical guide provides a comprehensive overview of the MHPG synthesis pathway, detailing the enzymatic reactions, intermediate metabolites, and key regulatory mechanisms. Furthermore, this document summarizes pertinent quantitative data, outlines detailed experimental protocols for the quantification of MHPG and related enzyme activities, and presents visual diagrams of the biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Norepinephrine (NE), a catecholamine, is a pivotal neurotransmitter and hormone involved in a myriad of physiological processes, including the "fight or flight" response, attention, and mood regulation. The termination of noradrenergic signaling is primarily achieved through reuptake into presynaptic neurons and enzymatic degradation. The metabolic breakdown of norepinephrine yields several key metabolites, with 3-methoxy-4-hydroxyphenylglycol (MHPG) being the principal metabolite in the brain.[1][2] Consequently, the quantification of MHPG in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine provides a valuable index of norepinephrine turnover and sympathetic nervous system activity.[1][3] A thorough understanding of the MHPG synthesis pathway is therefore essential for research in neuroscience, pharmacology, and the development of therapeutics targeting adrenergic systems.

The MHPG Synthesis Pathway

The formation of MHPG from norepinephrine is not a single reaction but a cascade involving two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT) .[4] There are two primary interconnected pathways for the biosynthesis of MHPG, which differ in the initial enzymatic step.

Pathway 1: The Major Neuronal Pathway via DHPG

The predominant pathway for MHPG synthesis, particularly within sympathetic nerves, begins with the deamination of norepinephrine by MAO.[4][5]

-

Oxidative Deamination: Norepinephrine is first metabolized by Monoamine Oxidase A (MAO-A), located on the outer mitochondrial membrane of neurons, to form the unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[6]

-

Reduction to DHPG: DOPEGAL is subsequently reduced by aldehyde reductase to the more stable alcohol, 3,4-dihydroxyphenylglycol (DHPG).[5][6]

-

O-Methylation: DHPG can then diffuse out of the neuron into extraneuronal tissues where it is O-methylated by COMT to produce MHPG.[4][5]

Pathway 2: The Extraneuronal Pathway via Normetanephrine

An alternative pathway, primarily occurring in extraneuronal tissues, initiates with the O-methylation of norepinephrine by COMT.[5][6]

-

O-Methylation: Norepinephrine is first converted to normetanephrine by COMT.[6]

-

Oxidative Deamination: Normetanephrine is then deaminated by MAO to form the aldehyde intermediate, 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL).[5][6]

-

Reduction to MHPG: Finally, MOPEGAL is reduced by aldehyde reductase or alcohol dehydrogenase to MHPG.[5][6]

The following diagram illustrates these two interconnected pathways leading to the synthesis of MHPG.

Quantitative Data

The following tables summarize key quantitative data related to MHPG synthesis, including typical concentrations in human biological fluids and enzyme kinetic parameters.

Table 1: Typical Concentrations of MHPG in Human Biological Fluids

| Biological Fluid | Concentration (Free MHPG) | Concentration (Total MHPG) | Citation(s) |

| Plasma | ~3-5 ng/mL | 21.16 ± 9.58 ng/mL | [6] |

| Cerebrospinal Fluid (CSF) | ~10-15 ng/mL | 24.08 ± 8.10 ng/mL | [6] |

| Urine | - | 1.67 ± 0.65 µg/mg creatinine | [6] |

Note: Total MHPG includes free, sulfated, and glucuronidated forms.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source Organism/Tissue | Citation(s) |

| MAO-A | Norepinephrine | ~250 | ~1.83 (O2 consumption) | Porcine brain microvessels | [6] |

| MAO-A | Serotonin | Lower than NE | 2-5 fold higher than NE | Various tissues | [5] |

| COMT | Norepinephrine | ~3500 (apparent) | ~0.07 (in CHO cells) | CHO cells expressing NET | [7] |

Note: Enzyme kinetic parameters can vary significantly depending on the experimental conditions, tissue source, and species.

Regulation of the MHPG Synthesis Pathway

The activity of the key enzymes in the MHPG synthesis pathway, MAO and COMT, is subject to regulation by various factors, including genetic polymorphisms and hormonal influences.

-

Genetic Factors: Common genetic polymorphisms in the genes encoding for MAO-A and COMT can lead to variations in enzyme activity, influencing an individual's capacity to metabolize norepinephrine and thus affecting MHPG levels.

-

Hormonal Regulation: Sex hormones have been shown to modulate MAO and COMT activity. For instance, estrogen can inhibit COMT and MAO activity, potentially leading to higher levels of catecholamines. Conversely, testosterone can increase the expression of these enzymes, resulting in more rapid catecholamine breakdown.

The following diagram illustrates the influence of hormonal regulation on the key enzymes of the MHPG synthesis pathway.

Experimental Protocols

Accurate quantification of MHPG and the activity of the enzymes involved in its synthesis are crucial for research in this field. The following sections provide detailed methodologies for these key experiments.

Quantification of MHPG in Biological Fluids by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for measuring MHPG.

Principle: MHPG is separated from other components in a biological sample by reverse-phase HPLC. As MHPG elutes from the column, it passes through an electrochemical detector where it is oxidized at a specific potential. This oxidation generates an electrical current that is proportional to the concentration of MHPG.

Materials:

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector

-

Perchloric acid

-

Mobile phase (e.g., aqueous solution of citric acid, 1-octanesulfonic acid, EDTA, and methanol)

-

MHPG standard

-

Internal standard (e.g., iso-MHPG)

Procedure:

-

Sample Preparation:

-

Deproteinize plasma or CSF samples by adding perchloric acid and centrifuging to pellet the precipitated proteins.

-

For urine samples, hydrolysis may be required to measure total MHPG (free + conjugated).

-

-

Solid-Phase Extraction (Optional but Recommended):

-

Use a solid-phase extraction cartridge to isolate MHPG from the deproteinized sample, which helps to remove interfering substances.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC column.

-

Elute MHPG using the specified mobile phase at a constant flow rate.

-

Detect the eluting MHPG using the electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification:

-

Create a standard curve using known concentrations of MHPG.

-

Calculate the concentration of MHPG in the sample by comparing its peak area to the standard curve, after correcting for the recovery of the internal standard.

-

The following diagram illustrates the general workflow for MHPG quantification.

Monoamine Oxidase (MAO-A) Activity Assay

MAO-A activity can be determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

Principle: MAO-A oxidizes a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ then reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The rate of increase in fluorescence is directly proportional to the MAO-A activity.

Materials:

-

Recombinant human MAO-A enzyme or tissue homogenate

-

MAO-A assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

MAO-A substrate (e.g., p-Tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

MAO-A specific inhibitor for control (e.g., Clorgyline)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, fluorescent probe, and HRP in the assay buffer.

-

Assay Setup: In a 96-well plate, add the enzyme solution to each well. For inhibitor controls, pre-incubate the enzyme with a specific MAO-A inhibitor.

-

Reaction Initiation: Add a reaction mixture containing the substrate, fluorescent probe, and HRP to each well to start the reaction.

-

Measurement: Measure the fluorescence kinetically over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve). The MAO-A activity is proportional to this rate.

Catechol-O-methyltransferase (COMT) Activity Assay

COMT activity can be measured by quantifying the formation of the O-methylated product from a catechol substrate.

Principle: COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate (e.g., norepinephrine). The formation of the product (e.g., normetanephrine) is then quantified, often using HPLC-ECD or a radioactive assay with [³H]-SAM.

Materials:

-

COMT enzyme source (e.g., liver cytosol, recombinant enzyme)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Catechol substrate (e.g., norepinephrine)

-

S-adenosyl-L-methionine (SAM)

-

Magnesium chloride (MgCl₂) as a cofactor

-

Method for product quantification (e.g., HPLC-ECD system)

Procedure:

-

Reaction Setup: In a reaction tube, combine the COMT enzyme source, assay buffer, MgCl₂, and the catechol substrate.

-

Reaction Initiation: Start the reaction by adding SAM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding perchloric acid.

-

Product Quantification: Quantify the amount of the O-methylated product formed using a suitable analytical method like HPLC-ECD.

-

Activity Calculation: Calculate the COMT activity based on the amount of product formed per unit of time per amount of protein.

Conclusion

The synthesis of MHPG is a well-defined enzymatic pathway that is fundamental to the metabolism of norepinephrine. As the primary metabolite of norepinephrine in the brain, MHPG serves as an invaluable biomarker in clinical and preclinical research for investigating the role of the noradrenergic system in health and disease. This technical guide has provided a detailed overview of the MHPG synthesis pathway, its regulation, and key experimental methodologies. A thorough understanding of these aspects is crucial for researchers and drug development professionals aiming to modulate noradrenergic signaling for therapeutic benefit. The provided protocols and quantitative data offer a practical resource for the design and interpretation of experiments in this important area of neurobiology and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Aldehyde dehydrogenase inhibition generates a reactive dopamine metabolite autotoxic to dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase type A: differences in selectivity towards l-norepinephrine compared to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in Norepinephrine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-hydroxyphenylglycol (MHPG), a primary metabolite of norepinephrine, serves as a critical biomarker for central and peripheral noradrenergic activity. Its formation and clearance are intricately linked to the enzymatic actions of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Alterations in MHPG levels in biological fluids such as plasma and cerebrospinal fluid (CSF) are associated with various neuropsychiatric and neurodegenerative disorders, making it a focal point in clinical and preclinical research. This guide provides an in-depth overview of the metabolic pathways involving MHPG, detailed experimental protocols for its quantification, and a summary of its clinical significance, supported by quantitative data and pathway visualizations.

Introduction

Norepinephrine (NE), a catecholamine neurotransmitter and hormone, is integral to a multitude of physiological and cognitive processes, including the "fight or flight" response, attention, and mood regulation. The precise control of norepinephrine levels in the synaptic cleft and circulation is paramount for maintaining homeostasis. This regulation is achieved through a combination of reuptake mechanisms and enzymatic degradation. MHPG is the major metabolite of norepinephrine in the brain.[1] Consequently, its concentration in the cerebrospinal fluid (CSF) and plasma is often used as an index of central nervous system noradrenergic activity.[2][3] This document will explore the core aspects of MHPG's role in norepinephrine metabolism, providing researchers with a comprehensive technical resource.

Norepinephrine Metabolism to MHPG: A Two-Step Enzymatic Cascade

The metabolic journey from norepinephrine to MHPG involves a sequential two-step enzymatic process, primarily occurring within neurons and extraneuronal tissues.

Step 1: Oxidative Deamination by Monoamine Oxidase (MAO)

Initially, norepinephrine is metabolized by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane. MAO facilitates the oxidative deamination of norepinephrine to form an unstable intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). This intermediate is then rapidly reduced by aldehyde reductase to 3,4-dihydroxyphenylglycol (DHPG). There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine.[4]

Step 2: O-methylation by Catechol-O-Methyltransferase (COMT)

Subsequently, DHPG is O-methylated by catechol-O-methyltransferase (COMT) to produce MHPG. COMT is a widely distributed enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.

The following diagram illustrates the primary metabolic pathway from norepinephrine to MHPG.

Quantitative Data Presentation

The concentration of MHPG in biological fluids is a valuable indicator of noradrenergic activity. The following tables summarize reported MHPG levels in healthy individuals and the kinetic parameters of the key enzymes involved in its synthesis.

Table 1: MHPG Concentrations in Healthy Human Adults

| Biological Fluid | MHPG Concentration (ng/mL) | Notes | Reference |

| Plasma | 2.5 - 6.0 | Levels can be influenced by peripheral norepinephrine metabolism. | [5][6] |

| Cerebrospinal Fluid (CSF) | 8.0 - 15.0 | Considered a more direct reflection of central nervous system norepinephrine turnover. | [2][7][8] |

Table 2: Enzyme Kinetic Parameters for Norepinephrine Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Notes | Reference |

| Human MAO-A | Norepinephrine | 250 - 400 | ~1.8 | Serotonin has a 2- to 4-fold smaller apparent Km for MAO-A than norepinephrine. | [1][9] |

| Human MAO-B | Norepinephrine | Higher than MAO-A | Lower than MAO-A | Less efficient at metabolizing norepinephrine compared to MAO-A. | [1] |

| Human S-COMT | DHPG | ~4.3 | ~1.3 | Kinetic parameters can vary with different catechol substrates. | [10] |

Experimental Protocols

Accurate quantification of MHPG is crucial for research in this field. Below are detailed methodologies for two common analytical techniques.

Quantification of MHPG in Plasma by HPLC with Electrochemical Detection (HPLC-ECD)

Objective: To measure the concentration of MHPG in human plasma.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Perchloric acid (0.1 M)

-

Mobile phase: 0.1 M sodium acetate, 0.02 M citric acid, 0.4 mM sodium octyl sulfate, 0.2 mM EDTA, and 4.5% methanol (v/v)

-

MHPG standard solutions

-

Internal standard (e.g., isoproterenol)

Procedure:

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

To 1 mL of plasma, add 50 µL of internal standard and 100 µL of 0.1 M perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of deionized water.

-

Elute MHPG with 500 µL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

HPLC-ECD Analysis:

-

Set the HPLC flow rate to 0.8 mL/min.

-

Set the ECD potential to +0.7 V.

-

Inject 20 µL of the reconstituted sample onto the HPLC column.

-

Record the chromatogram and identify the MHPG peak based on the retention time of the standard.

-

Quantify the MHPG concentration by comparing the peak area ratio of MHPG to the internal standard against a calibration curve.

-

In Vivo Microdialysis for Measuring Brain Extracellular MHPG in Rodents

Objective: To monitor real-time changes in extracellular MHPG levels in a specific brain region of a freely moving rodent.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Microinfusion pump

-

Fraction collector

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂

-

HPLC-ECD system for analysis of dialysates

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rodent and place it in the stereotaxic frame.

-

Perform a craniotomy over the target brain region.

-

Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain tissue.

-

Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

-

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

-

Allow a stabilization period of at least 2 hours.

-

Begin collecting dialysate samples at regular intervals (e.g., every 20 minutes).

-

Analyze the collected dialysate samples for MHPG concentration using HPLC-ECD as described previously.

-

Mandatory Visualizations

The following diagrams provide visual representations of the norepinephrine metabolic pathway and a typical experimental workflow for MHPG analysis.

References

- 1. Monoamine oxidase type A: differences in selectivity towards l-norepinephrine compared to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CSF and plasma MHPG, and CSF MHPG index: pretreatment levels in diagnostic groups and response to somatic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Passage of MHPG from plasma to CSF in a non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine and MHPG levels in CSF and plasma in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma and CSF MHPG in normals [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Biological Function of Methoxyhydroxyphenylglycol (MHPG) in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-hydroxyphenylglycol (MHPG), a primary metabolite of norepinephrine (NE) in the central nervous system, serves as a critical biomarker for noradrenergic activity. Alterations in MHPG levels within the brain and cerebrospinal fluid (CSF) are strongly correlated with the pathophysiology of numerous neurological and psychiatric disorders, including depression, bipolar disorder, and Alzheimer's disease. This technical guide provides a comprehensive overview of the biological functions of MHPG, detailing its role in norepinephrine metabolism, its utility as a diagnostic and prognostic biomarker, and standardized protocols for its quantification. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate role of the noradrenergic system in brain health and disease.

Introduction to Methoxyhydroxyphenylglycol (MHPG)

3-Methoxy-4-hydroxyphenylglycol (MHPG or MOPEG) is the principal catabolite of norepinephrine in the mammalian brain.[1] Its concentration in brain tissue and cerebrospinal fluid (CSF) is widely regarded as a reliable index of central noradrenergic turnover and sympathetic nervous system activity.[1][2] The formation of MHPG is a key step in the metabolic degradation of norepinephrine, a neurotransmitter crucial for regulating mood, attention, arousal, and memory. Consequently, fluctuations in MHPG levels can reflect changes in noradrenergic function and are implicated in the etiology and progression of various neuropsychiatric conditions.

The Role of MHPG in Norepinephrine Metabolism

Norepinephrine, synthesized from the amino acid tyrosine, is metabolized within the brain primarily through a series of enzymatic reactions involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3] MHPG is considered the main metabolite of norepinephrine within the brain.[3]

The metabolic cascade leading to MHPG formation involves two primary pathways:

-

Pathway 1: Norepinephrine is first deaminated by MAO to form 3,4-dihydroxyphenylglycol (DHPG). DHPG is then O-methylated by COMT to produce MHPG.

-

Pathway 2: Norepinephrine is first O-methylated by COMT to form normetanephrine. Normetanephrine is subsequently deaminated by MAO to yield MHPG.

The majority of MHPG in the brain is believed to be formed via the DHPG intermediate.

MHPG as a Biomarker in Neurological and Psychiatric Disorders

Alterations in central noradrenergic activity are a hallmark of several brain disorders. Consequently, MHPG has emerged as a valuable biomarker for diagnosing and monitoring these conditions.

Depressive Disorders

Studies have shown that individuals with major depressive disorder often exhibit lower levels of MHPG in their CSF and urine compared to healthy controls, suggesting a deficit in central norepinephrine turnover.[4] However, these findings can be inconsistent across studies.[5]

Bipolar Disorder

In bipolar disorder, MHPG levels appear to fluctuate with mood states. During manic episodes, plasma MHPG levels are often elevated, while they tend to be lower during depressive phases.[6] This suggests that noradrenergic hyperactivity may contribute to mania, while hypoactivity is associated with bipolar depression.

Alzheimer's Disease

Research on MHPG in Alzheimer's disease has yielded mixed results. Some studies report increased MHPG levels in the CSF of Alzheimer's patients, potentially reflecting a compensatory hyperactivity of the noradrenergic system in the early stages of the disease.[7]

Quantitative Data on MHPG in the Brain

The concentration of MHPG varies across different brain regions and is altered in various pathological states. The following tables summarize key quantitative findings from the literature.

Table 1: MHPG Concentration in Different Human Brain Regions (Healthy Controls)

| Brain Region | MHPG Concentration (ng/g tissue) | Reference |

| Hypothalamus | 30-80% of total MHPG is sulfate conjugated | [8] |

| Cortex | 30-80% of total MHPG is sulfate conjugated | [8] |

| Substantia Nigra | 80% of total MHPG is sulfate conjugated | [8] |

Note: Data on absolute concentrations in specific brain regions of healthy humans is limited and often reported in relative terms or as a percentage of conjugated forms.

Table 2: MHPG Levels in Cerebrospinal Fluid (CSF) in Neurological and Psychiatric Disorders

| Condition | MHPG Concentration in CSF | Comparison Group | Reference |

| Major Depressive Disorder | Lower | Healthy Controls | [4] |

| Bipolar Disorder (Mania) | Higher | Healthy Controls | [9] |

| Bipolar Disorder (Depression) | Lower | Bipolar Disorder (Mania) | [10] |

| Alzheimer's Disease (Advanced) | Significantly Higher | Moderate AD & Healthy Controls | [7] |

| Healthy Controls | ~9.9 ng/mL | N/A | [2] |

Experimental Protocols for MHPG Quantification

Accurate measurement of MHPG is crucial for research and clinical applications. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

Protocol for MHPG Measurement in CSF using HPLC-ECD

1. Sample Preparation:

- Collect CSF in polypropylene tubes and immediately freeze at -80°C until analysis.

- Thaw samples on ice.

- To 1 mL of CSF, add an internal standard (e.g., iso-MHPG).

- Acidify the sample with perchloric acid to a final concentration of 0.1 M to precipitate proteins.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC-ECD Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, pH 3.0) with an organic modifier (e.g., 10-15% methanol). The exact composition may require optimization.

- Flow Rate: 0.8 - 1.2 mL/min.

- Injection Volume: 20-50 µL.

- Electrochemical Detector: Glassy carbon working electrode. Set the potential to an optimal voltage for MHPG oxidation (typically +0.65 to +0.75 V vs. Ag/AgCl reference electrode).

3. Quantification:

- Generate a standard curve using known concentrations of MHPG.

- Calculate the concentration of MHPG in the samples by comparing the peak area ratio of MHPG to the internal standard against the standard curve.

Protocol for MHPG Measurement in Brain Tissue using GC-MS

1. Sample Preparation:

- Dissect and weigh the brain tissue of interest. Immediately freeze in liquid nitrogen and store at -80°C.

- Homogenize the frozen tissue in a suitable buffer (e.g., ice-cold 0.1 M perchloric acid).

- Add an internal standard (e.g., deuterated MHPG).

- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

- Collect the supernatant for extraction.

- Perform a solid-phase or liquid-liquid extraction to isolate MHPG.

2. Derivatization:

- Evaporate the extracted sample to dryness under a stream of nitrogen.

- Reconstitute the residue in a derivatizing agent (e.g., a mixture of pentafluoropropionic anhydride and ethyl acetate).

- Heat the sample at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.

- Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent for GC-MS analysis.

3. GC-MS Conditions:

- GC Column: A capillary column suitable for separating derivatized catechols (e.g., DB-5ms).

- Carrier Gas: Helium at a constant flow rate.

- Temperature Program: An optimized temperature gradient to ensure separation of MHPG from other compounds. A typical program might start at 100°C, ramp to 280°C.

- Injection Mode: Splitless injection.

- Mass Spectrometer: Operate in electron impact (EI) ionization mode.

- Detection: Use selected ion monitoring (SIM) for specific and sensitive quantification of the derivatized MHPG and its internal standard.

4. Quantification:

- Construct a calibration curve using derivatized MHPG standards.

- Determine the concentration of MHPG in the tissue samples based on the peak area ratio of the analyte to the internal standard.

Conclusion

3-Methoxy-4-hydroxyphenylglycol is an indispensable tool in neuroscience research and clinical diagnostics. Its role as the primary metabolite of norepinephrine in the brain makes it a direct window into the functioning of the central noradrenergic system. The quantification of MHPG in brain tissue and cerebrospinal fluid provides valuable insights into the pathophysiology of a wide range of neurological and psychiatric disorders. The standardized protocols provided in this guide are intended to facilitate reproducible and accurate measurements of MHPG, thereby advancing our understanding of noradrenergic dysfunction in brain disorders and aiding in the development of novel therapeutic interventions. For professionals in drug development, monitoring MHPG levels can be a critical component in assessing the pharmacodynamic effects of new compounds targeting the noradrenergic system.

References

- 1. Plasma 3-methoxy-4-hydroxyphenylglycol in manic patients: relationships with clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]

- 3. The underlying neurobiology of bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cerebrospinal fluid monoamine metabolite concentrations in depressive disorder: A meta-analysis of historic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 9. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methoxyhydroxyphenylglycol (MHPG): Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of the neurotransmitter norepinephrine, serves as a critical biomarker for assessing the activity of the noradrenergic system.[1] Its concentration in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is frequently quantified in neuroscience research and clinical studies to investigate the pathophysiology of psychiatric and neurological disorders and to monitor therapeutic responses to pharmacological agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for MHPG.

Chemical Properties and Structure

MHPG is a catecholamine metabolite formed through the enzymatic action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) on norepinephrine.[2] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | [3] |

| Synonyms | MHPG, MOPEG, Vanylglycol, HMPG | [4] |

| Molecular Formula | C₉H₁₂O₄ | [3] |

| Molar Mass | 184.19 g/mol | [4] |

| CAS Number | 534-82-7 | [3] |

| SMILES | COC1=C(C=C(C=C1)C(CO)O)O | [3] |

| InChI | InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | [3] |

| Physical State | Solid | |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| pKa (strongest acidic) | 9.91 (Predicted) | [1] |

| Solubility | DMSO: 100 mg/mL (with ultrasonic and warming) |

Norepinephrine Metabolism and the Role of MHPG

MHPG is a key downstream product of norepinephrine metabolism. The metabolic cascade primarily involves two enzymatic pathways. In the neuronal pathway, norepinephrine is first deaminated by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylglycol (DHPG). DHPG is then O-methylated by catechol-O-methyltransferase (COMT) in extraneuronal tissues to yield MHPG. Alternatively, in extraneuronal tissues, norepinephrine can be first O-methylated by COMT to normetanephrine, which is subsequently deaminated by MAO to form MHPG.[2]

Metabolic pathway of norepinephrine to MHPG.

Experimental Protocols for MHPG Quantification

The accurate measurement of MHPG in biological matrices is crucial for its application as a biomarker. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of MHPG in Human Plasma by HPLC-ECD

This protocol provides a method for the determination of MHPG in human plasma using HPLC with electrochemical detection.

1. Sample Preparation (Solid-Phase Extraction)

-

Protein Precipitation: To 1 mL of plasma, add an equal volume of a suitable protein precipitating agent (e.g., ice-cold 0.4 M perchloric acid). Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C8 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water to remove interfering hydrophilic substances.

-

Elute MHPG with 1 mL of a suitable organic solvent (e.g., methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the HPLC mobile phase.

2. HPLC-ECD Analysis

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and a C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An aqueous solution of citric acid, 1-octanesulfonic acid, EDTA, and methanol. The exact composition should be optimized for separation.

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Electrochemical Detector: A coulometric electrochemical detector is recommended for high sensitivity. Set the potential of the working electrode to an appropriate oxidation potential for MHPG (e.g., +0.78 V).

Workflow for MHPG analysis in plasma by HPLC-ECD.

Quantification of MHPG Sulfate in Human Urine by LC-MS/MS

This protocol outlines a simple and rapid method for the determination of MHPG sulfate in human urine using LC-MS/MS.

1. Sample Preparation

-

Dilution: Dilute 50 µL of urine with 1 mL of an appropriate buffer (e.g., ammonium formate buffer).

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterium-labeled MHPG analog).

-

Centrifugation: Centrifuge the sample to pellet any particulate matter.

-

Transfer: Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer. A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous solution containing an appropriate modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for this application.

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the specific MHPG species being analyzed (free or conjugated).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for MHPG and its internal standard to ensure selectivity and accurate quantification.

Workflow for MHPG analysis in urine by LC-MS/MS.

Conclusion

MHPG is an invaluable biomarker in the field of neuroscience and drug development for monitoring noradrenergic activity. The analytical methods described in this guide, particularly HPLC-ECD and LC-MS/MS, provide the sensitivity and specificity required for accurate quantification in complex biological matrices. A thorough understanding of its chemical properties, structure, and metabolic pathways is essential for the robust design and interpretation of studies utilizing MHPG as a primary endpoint.

References

Methoxyhydroxyphenylglycol in Cerebrospinal Fluid vs. Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG) is a primary metabolite of the neurotransmitter norepinephrine (NE). As a key indicator of noradrenergic activity, the measurement of MHPG in biological fluids, particularly cerebrospinal fluid (CSF) and plasma, has been instrumental in neuroscience research. This technical guide provides a comprehensive overview of the relationship between CSF and plasma MHPG, detailing the underlying biochemical pathways, analytical methodologies for its quantification, and a summary of its concentrations in various physiological and pathological states. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Norepinephrine Metabolism and MHPG Formation

Norepinephrine, upon release from nerve terminals, is primarily cleared from the synaptic cleft through reuptake into the presynaptic neuron. The metabolism of norepinephrine to MHPG involves the sequential action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Intraneuronally, norepinephrine that is not repackaged into vesicles is deaminated by MAO to form 3,4-dihydroxyphenylglycol (DHPG). DHPG can then be O-methylated by COMT in extraneuronal tissues to form MHPG. Alternatively, norepinephrine can first be O-methylated by COMT to normetanephrine, which is then deaminated by MAO to form MHPG. In the brain, MHPG is considered the principal metabolite of norepinephrine.

dot

Caption: Norepinephrine Metabolic Pathway to MHPG.

Relationship Between CSF and Plasma MHPG

The concentration of MHPG in the CSF is considered a more direct reflection of central nervous system (CNS) norepinephrine turnover than plasma MHPG. However, there is a significant positive correlation between MHPG levels in CSF and plasma, suggesting a dynamic equilibrium between these two compartments. MHPG can cross the blood-brain barrier, and therefore, plasma MHPG can contribute to the CSF MHPG pool.

dot

Caption: Logical Relationship of MHPG in CSF and Plasma.

Quantitative Data on MHPG in CSF and Plasma

The following tables summarize MHPG concentrations in CSF and plasma from healthy individuals and patients with specific neurological and psychiatric conditions. It is important to note that values can vary between studies due to differences in analytical methods and patient populations.

| Population | Fluid | MHPG Concentration (mean ± SD) | Reference |

| Healthy Controls | CSF | 13.34 ± 3.22 pmol/mL | |

| Healthy Controls | Plasma | 18.37 ± 4.49 pmol/mL | |

| Healthy Controls | Plasma | 5.9 ± 2.1 ng/mL | |

| Healthy Controls | CSF | ~10-15 ng/mL |

| Condition | Fluid | MHPG Concentration (mean ± SD) | Comparison to Controls | Reference |

| Alzheimer's Disease (Advanced) | CSF | Significantly Higher | Increased | |

| Alzheimer's Disease (Advanced) | Plasma | Significantly Higher | Increased | |

| Alzheimer's Disease (Moderate) | CSF | No Significant Difference | - | |

| Alzheimer's Disease (Moderate) | Plasma | No Significant Difference | - | |

| Dementia with Lewy Bodies | CSF | Higher | Increased | |

| Dementia with Lewy Bodies | Serum | Lower | Decreased | |

| Major Depressive Disorder | CSF | No Significant Difference (in a meta-analysis) | - | |

| Major Depressive Disorder | Plasma | No Significant Difference | - | |

| Panic Disorder | Plasma | 13.34 ± 3.22 pmol/mL | Lower | |

| Bipolar Disorder (Manic State) | Plasma | 10.1 ± 2.9 ng/mL | - | |

| Bipolar Disorder (Remission) | Plasma | 8.3 ± 2.2 ng/mL | Lower than manic state |

Experimental Protocols

Accurate quantification of MHPG in CSF and plasma requires robust and sensitive analytical methods. The most commonly employed techniques are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).

dot

Caption: Generalized Experimental Workflow for MHPG Measurement.

Sample Collection and Handling

-

CSF: Cerebrospinal fluid is typically collected via lumbar puncture. To minimize contamination and rostrocaudal gradients, standardized collection protocols should be followed. Samples should be collected in polypropylene tubes, immediately placed on ice, centrifuged to remove any cellular debris, and stored at -80°C until analysis.

-

Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and should be stored at -80°C.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

Principle: HPLC separates MHPG from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The electrochemical detector then measures the current generated by the oxidation or reduction of MHPG at a specific electrode potential, allowing for its sensitive and selective quantification.

Detailed Methodology:

-

Sample Preparation:

-

CSF: Due to the relatively clean matrix, CSF may require minimal sample preparation, such as filtration, before injection.

-

Plasma: Plasma samples require a protein precipitation step, typically with a strong acid like perchloric acid. This is followed by centrifugation to remove the precipitated proteins. The supernatant, containing MHPG, is then collected. Solid-phase extraction (SPE) can be used for further cleanup and concentration of MHPG.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., octanesulfonic acid) is typically employed. The exact composition is optimized to achieve good separation of MHPG from interfering peaks.

-

Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

-

-

Electrochemical Detection:

-

Detector: A coulometric or amperometric electrochemical detector is used.

-

Working Electrode Potential: The potential is set at a level sufficient to oxidize MHPG, typically in the range of +0.6 to +0.8 V.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly specific and sensitive technique. MHPG is first chemically modified (derivatized) to make it volatile. The derivatized MHPG is then separated by gas chromatography and detected by a mass spectrometer, which provides information about its mass-to-charge ratio, confirming its identity and allowing for precise quantification.

Detailed Methodology:

-

Sample Preparation and Derivatization:

-

Extraction: MHPG is extracted from the biological matrix using an organic solvent.

-

Derivatization: The extracted MHPG is then derivatized to increase its volatility. A common derivatization procedure involves a two-step reaction: oximation followed by silylation.

-

-

Gas Chromatographic Conditions:

-

Column: A capillary column with a non-polar or moderately polar stationary phase is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to elute the derivatized MHPG and separate it from other compounds.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection Mode: The mass spectrometer can be operated in full-scan mode to obtain the entire mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity by monitoring only characteristic ions of derivatized MHPG.

-

Conclusion

The measurement of MHPG in both CSF and plasma provides valuable insights into central and peripheral noradrenergic function. While CSF MHPG is a more direct marker of CNS norepinephrine turnover, plasma MHPG is more readily accessible and shows a significant correlation with CSF levels. The choice of analytical method, either HPLC-ECD or GC-MS, depends on the specific requirements of the study in terms of sensitivity, specificity, and throughput. This guide provides a foundational understanding for researchers and drug development professionals working to unravel the complexities of the noradrenergic system in health and disease.

The Regulation of Methoxyhydroxyphenylglycol (MHPG) Levels In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-hydroxyphenylglycol (MHPG) is the principal metabolite of the neurotransmitter norepinephrine (NE) within the central nervous system.[1] Its levels in biological fluids, such as cerebrospinal fluid (CSF), plasma, and urine, are considered valuable biomarkers for assessing central and peripheral noradrenergic activity.[2][3] Understanding the intricate regulation of MHPG levels is crucial for research into psychiatric disorders, neurodegenerative diseases, and the development of novel therapeutics targeting the noradrenergic system. This guide provides a comprehensive overview of the synthesis, metabolism, and transport of MHPG, factors influencing its in vivo concentrations, and detailed experimental protocols for its quantification.

Core Principles of MHPG Regulation

The concentration of MHPG in vivo is a dynamic measure influenced by the rate of norepinephrine synthesis, release, and metabolism. The key enzymatic players in this process are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[4][5]

Synthesis and Metabolism of Norepinephrine to MHPG

Norepinephrine that is metabolized within neuronal tissue is primarily converted to 3,4-dihydroxyphenylglycol (DHPG).[6] This conversion is initiated by the deamination of norepinephrine to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) by MAO, followed by the reduction of DOPEGAL to DHPG by aldehyde reductase.[4][7] DHPG can then diffuse out of the neuron and is subsequently O-methylated by COMT in extraneuronal tissues to form MHPG.[6][7] MHPG can be further metabolized, primarily in the liver, to vanillylmandelic acid (VMA).[6][7]

Transport of MHPG

MHPG is a neutral molecule that can readily diffuse across cell membranes.[8] Unconjugated MHPG can cross the blood-brain barrier, leading to an exchange between the central nervous system and the peripheral circulation.[2][9] This transport is a critical consideration when interpreting peripheral MHPG levels as an index of central noradrenergic activity.[9] To accurately reflect central MHPG formation, it is often necessary to correct CSF MHPG levels for the contribution from plasma.[2][10]

Quantitative Data on MHPG Levels

The following tables summarize quantitative data on MHPG levels in various biological fluids and clinical conditions.

| Biological Fluid | Species | Mean Concentration (± SD/SEM) | Analytical Method | Reference |

| Plasma | Human (Bipolar Disorder I, Manic) | 10.1 ± 2.9 ng/mL | HPLC-ECD | [11] |

| Plasma | Human (Bipolar Disorder I, Remission) | 8.3 ± 2.2 ng/mL | HPLC-ECD | [11] |

| Urine | Human (Bipolar I, Depressed) | 1.44 ± 0.10 mg/day | Not Specified | [12] |

| Urine | Human (Unipolar Depressed) | 1.79 ± 0.11 mg/day | Not Specified | [12] |

| Urine | Human (Manic) | 2.11 ± 0.19 mg/day | Not Specified | [12] |

| Urine | Human (Normal Volunteers) | 1.85 ± 0.12 mg/day | Not Specified | [12] |

| Brain | Mouse | Baseline: ~1.2 nmol/g | HPLC-ECD | [13] |

Table 1: MHPG Levels in Biological Fluids

| Condition/Treatment | Species | Tissue/Fluid | Change in MHPG Levels | Reference |

| Clorgyline (MAO-A Inhibitor) | Mouse | Brain | Exponential decline | [13] |

| Tropolone (COMT Inhibitor) | Mouse | Brain | Exponential disappearance | [13] |

| Desipramine (NE Reuptake Inhibitor) | Mouse | Brain | Decreased | [14][15] |

| Clonidine (α2-adrenoceptor agonist) | Mouse | Brain | Dose-dependently reduced | [15] |

| Alzheimer's Disease | Human | Plasma | Increased with cognitive impairment | [16] |

| Bipolar Disorder I (Mania vs. Remission) | Human | Plasma | Significantly reduced from manic to remission stage | [11][17] |

Table 2: Factors Influencing MHPG Levels

Experimental Protocols

Measurement of MHPG in Plasma and Brain Tissue by HPLC-ECD

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a widely used and sensitive method for the quantification of MHPG.[11][18][19][20]

3.1.1. Sample Preparation

-

Plasma:

-

Collect blood in heparinized tubes and centrifuge to separate plasma.

-

Add an internal standard (e.g., iso-MHPG or 5-hydroxyindolecarboxylic acid).[15][18]

-

Perform protein precipitation.

-

Extract MHPG using a solid-phase extraction (SPE) procedure or a liquid-liquid extraction with a solvent like ethyl acetate.[15][20]

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

Brain Tissue:

-

Homogenize the brain tissue in a suitable buffer.

-

Centrifuge the homogenate to remove cellular debris.

-

Proceed with a purification step, such as ethyl acetate extraction, similar to plasma samples.[15]

-

3.1.2. HPLC-ECD Analysis

-

Chromatographic Separation:

-

Use a reverse-phase C18 column.

-

The mobile phase typically consists of a buffer (e.g., citric acid-potassium hydrogen phosphate) with an organic modifier like methanol.[20]

-

-

Electrochemical Detection:

-

Employ a coulometric or amperometric detector.

-

Set the oxidation and reduction potentials to optimize the detection of MHPG.[20]

-

Factors Influencing MHPG Levels In Vivo

A multitude of physiological, pathological, and pharmacological factors can modulate MHPG levels.

Pharmacological Agents

-

Monoamine Oxidase Inhibitors (MAOIs): Drugs like tranylcypromine and pargyline inhibit MAO, leading to a marked decrease in brain MHPG concentrations.[15]

-

Norepinephrine Reuptake Inhibitors (NRIs): Antidepressants such as desipramine and maprotiline decrease MHPG levels.[14][21]

-

Adrenoceptor Agonists and Antagonists:

Clinical Conditions

-

Bipolar Disorder: Plasma MHPG levels have been shown to correlate with the severity of manic symptoms and decrease as patients transition from a manic to a remission state.[11][17][18] Urinary MHPG excretion may be lower in depressed bipolar I patients compared to unipolar depressed patients and healthy controls.[12]

-

Alzheimer's Disease: Increased plasma MHPG levels have been correlated with greater cognitive impairment in patients with Alzheimer's disease.[16]

-

Depression: Some studies have suggested that low pretreatment urinary MHPG levels may predict a favorable response to noradrenergic antidepressants like imipramine and maprotiline, although this finding is not consistently replicated.[12][21]

Conclusion

MHPG serves as a critical biomarker for noradrenergic system activity. Its regulation in vivo is a complex interplay of enzymatic synthesis, metabolism, and transport. Accurate measurement of MHPG, typically by HPLC-ECD, combined with a thorough understanding of the factors that influence its levels, is essential for advancing our knowledge of noradrenergic function in health and disease and for the development of targeted pharmacotherapies.

References

- 1. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]

- 2. Disposition and metabolism of MHPG in humans: application to studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma and cerebrospinal fluid 3-methoxy-4-hydroxyphenylethylene glycol (MHPG) as indices of brain norepinephrine metabolism in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Catecholamines and aggression: the role of COMT and MAO polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolving views of the metabolic fate of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methoxy-4-hydroxyphenylethyleneglycol (mhpg) transport from the spinal cord during spinal subarachnoid perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. CSF and plasma MHPG, and CSF MHPG index: pretreatment levels in diagnostic groups and response to somatic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]

- 12. Urinary 3-methoxy-4-hydroxyphenylglycol and major affective disorders. A replication and new findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation and clearance of norepinephrine glycol metabolites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plasma 3-methoxy-4-hydroxyphenylglycol (MHPG) and clinical symptoms in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The noradrenaline metabolite MHPG is a candidate biomarker from the manic to the remission state in bipolar disorder I: a clinical naturalistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid HPLC assay with coulometric detection for norepinephrine and 3-methoxy-4-hydroxyphenylglycol in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MHPG as a predictor of antidepressant response to imipramine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxyhydroxyphenylglycol (MHPG): A Core Technical Guide to its Role as a Biomarker of Sympathetic Nervous System Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-hydroxyphenylglycol (MHPG or MOPEG) is a primary metabolite of the neurotransmitter norepinephrine. Its concentration in biological fluids, including plasma, urine, and cerebrospinal fluid (CSF), serves as a critical indicator of sympathetic nervous system (SNS) activity and norepinephrine turnover. This technical guide provides an in-depth overview of MHPG's biochemical pathways, methodologies for its quantification, and its application in clinical research and drug development. Data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction: MHPG as a Window into Sympathetic Tone

The sympathetic nervous system orchestrates the body's "fight or flight" response, primarily through the release of norepinephrine. Direct measurement of norepinephrine can be challenging due to its rapid clearance and synaptic reuptake. MHPG, as a downstream metabolite, offers a more stable and integrated measure of norepinephrine metabolism and, by extension, SNS activity.[1][2] In the brain, MHPG is the principal metabolite of norepinephrine.[2][3] While plasma MHPG levels reflect total body norepinephrine metabolism, CSF levels, when corrected for plasma contributions, can indicate central nervous system noradrenergic activity.[4][5] The utility of MHPG as a biomarker is underscored by its correlation with various physiological and pathological states, making it a valuable tool in neuroscience, psychiatry, and cardiovascular research.

Biochemical Pathway of Norepinephrine Metabolism to MHPG

The conversion of norepinephrine to MHPG involves a series of enzymatic reactions primarily mediated by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6][7] The process can follow two main routes, with the initial step occurring either intraneuronally or extraneuronally.

The primary pathway for norepinephrine metabolism occurs within sympathetic nerves.[8] Norepinephrine that is not stored in vesicles is deaminated by MAO to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). This intermediate is then reduced by aldehyde reductase to 3,4-dihydroxyphenylglycol (DHPG).[1][6] DHPG can then diffuse out of the neuron and be converted to MHPG in extraneuronal tissues by COMT.[6][8] Alternatively, norepinephrine can be first metabolized extraneuronally by COMT to normetanephrine, which is then converted by MAO to MHPG.[7] The final step in the degradation pathway is the conversion of MHPG to vanillylmandelic acid (VMA).[7][8]

Figure 1: Metabolic Pathway of Norepinephrine to MHPG.

Quantitative Data on MHPG Levels

The concentration of MHPG in biological fluids varies depending on the physiological or pathological state of the individual. The following tables summarize representative quantitative data from various studies.

Table 1: MHPG Concentrations in Healthy Individuals

| Biological Fluid | Concentration (mean ± SD) | Reference |

| Urine | 1.67 ± 0.65 µg/mg creatinine | [9] |

| Plasma | 21.16 ± 9.58 ng/mL | [9] |

| Cerebrospinal Fluid (CSF) | 24.08 ± 8.10 ng/mL | [9] |

Table 2: Plasma MHPG Levels in Pathological Conditions

| Condition | Patient Group | MHPG Concentration (mean ± SD) | Control Group MHPG (mean ± SD) | Reference |

| Congestive Heart Failure | 34 patients | ~3.8 ng/mL (180% of control) | ~2.1 ng/mL | [3] |

| Pure Autonomic Failure | 6 patients | ~0.84 ng/mL (40% of control) | ~2.1 ng/mL | [3] |

| Bipolar Disorder I (Manic) | 24 patients | 10.1 ± 2.9 ng/mL | Not specified | [10] |

| Bipolar Disorder I (Remission) | 24 patients | 8.3 ± 2.2 ng/mL | Not specified | [10] |

| Major Depressive Episode (Melancholia) | 28 patients | Significantly higher than non-melancholic | Not specified | [11] |

| Anorexia Nervosa | Not specified | Low levels observed | Not specified | [2] |

| Pathological Gambling | Not specified | Low levels observed | Not specified | [2] |

Note: Values may vary between studies due to differences in analytical methods and patient populations.

Experimental Protocols for MHPG Measurement

The accurate quantification of MHPG is crucial for its use as a biomarker. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.

Sample Collection and Preparation

-

Plasma: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which should be stored at -80°C until analysis.[12]

-

Urine: Spot urine samples are collected in polypropylene containers. To minimize degradation of MHPG sulfate, samples should be frozen at -20°C or lower for long-term storage.[12]

-

Cerebrospinal Fluid (CSF): CSF is typically collected via lumbar puncture.

Detailed Protocol for MHPG Analysis by LC-MS/MS

This protocol is adapted from a validated method for the determination of MHPG sulfate in human urine.[12]

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

In a microcentrifuge tube, dilute 50 µL of urine with 1 mL of ammonium formate buffer.

-

Add a known concentration of a deuterated internal standard (e.g., MHPG-d4) to each sample to correct for matrix effects and variations during sample preparation.[12]

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system is used.

-

Chromatographic Column: A C18 reversed-phase column is suitable for separation.[12]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typically employed.[12]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.[12]

-

Ionization Mode: ESI is typically performed in negative ion mode for MHPG sulfate.[12]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for both MHPG and the internal standard.[12]

-

Figure 2: Experimental Workflow for MHPG Analysis.

Logical Relationship of MHPG to Sympathetic Nervous System Activity

The concentration of MHPG is logically linked to the entire process of sympathetic neurotransmission, from norepinephrine synthesis and release to its reuptake and metabolism.[1] An increase in sympathetic outflow leads to greater release and subsequent metabolism of norepinephrine, resulting in elevated MHPG levels. Conversely, a decrease in sympathetic tone is reflected by lower MHPG concentrations. This relationship makes MHPG a valuable tool for assessing sympathetic function in both preclinical and clinical settings.

Figure 3: Logical Relationship of MHPG to SNS Activity.

Applications in Drug Development and Clinical Research

The measurement of MHPG is a valuable tool in drug development for assessing the pharmacodynamic effects of compounds targeting the noradrenergic system. For example, drugs that inhibit norepinephrine reuptake may alter MHPG levels, providing an indication of their mechanism of action and therapeutic potential.[13]

In clinical research, MHPG levels have been extensively studied in psychiatric disorders such as depression and bipolar disorder, where dysregulation of the noradrenergic system is implicated.[10][11][14][15] MHPG has been investigated as a potential biomarker to predict treatment response to certain antidepressants and to understand the pathophysiology of mood disorders.[10][16][17] Furthermore, in cardiovascular medicine, MHPG levels can provide insights into the role of sympathetic overactivity in conditions like heart failure.[3]

Conclusion

MHPG is a well-established and reliable biomarker of sympathetic nervous system activity. Its measurement in various biological fluids provides a valuable tool for researchers, scientists, and drug development professionals to investigate the role of the noradrenergic system in health and disease. The standardized protocols for its quantification and the growing body of literature on its clinical significance underscore its importance in advancing our understanding of neurological, psychiatric, and cardiovascular disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]

- 3. Regional origins of 3-methoxy-4-hydroxyphenylglycol in plasma: effects of chronic sympathetic nervous activation and denervation, and acute reflex sympathetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disposition and metabolism of MHPG in humans: application to studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) and 3,4-dihydroxyphenylglycol (DHPG) levels in human urine, plasma and cerebrospinal fluids, and their significance in studies of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]

- 11. Plasma MHPG in depressive disorders and relationship to the dexamethasone suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Norepinephrine and 3-methoxy-4-hydroxyphenyl glycol gradients in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary MHPG in subgroups of depressed patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The noradrenaline metabolite MHPG is a candidate biomarker from the manic to the remission state in bipolar disorder I: a clinical naturalistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Determinants of Methoxyhydroxyphenylglycol Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-hydroxyphenylglycol (MHPG) is a primary metabolite of norepinephrine (NE) in the brain and periphery, serving as a critical biomarker for noradrenergic system activity. The production of MHPG is significantly influenced by the enzymatic activity of catechol-O-methyltransferase (COMT) and monoamine oxidase A (MAO-A). Genetic polymorphisms in the genes encoding these enzymes, namely COMT and MAOA, can lead to variations in their efficacy, thereby altering MHPG levels and potentially influencing neuropsychiatric conditions and responses to pharmacotherapies. This technical guide provides an in-depth overview of the genetic determinants of MHPG production, including the metabolic pathways, the functional impact of key genetic variants, detailed experimental protocols for MHPG quantification and genotyping, and a summary of quantitative data linking these genetic variations to MHPG levels.

Introduction

Norepinephrine is a crucial catecholamine neurotransmitter involved in a myriad of physiological and cognitive processes.[1] Its metabolism is tightly regulated, with MHPG being a major end-product. The enzymes COMT and MAO-A are central to the breakdown of norepinephrine.[1][2] Genetic variations that alter the function of these enzymes can have significant downstream effects on MHPG production and have been implicated in various neurological and psychiatric disorders.[2] This guide focuses on the most extensively studied functional polymorphisms: the Val158Met single nucleotide polymorphism (SNP) in the COMT gene and the upstream variable number tandem repeat (uVNTR) in the promoter region of the MAOA gene.

Norepinephrine Metabolism and MHPG Production

The metabolic pathway of norepinephrine to MHPG involves a series of enzymatic reactions. Norepinephrine is first acted upon by either MAO-A to form 3,4-dihydroxyphenylglycol (DHPG) or by COMT to form normetanephrine. Subsequently, DHPG is O-methylated by COMT to MHPG, and normetanephrine is deaminated by MAO-A to also yield MHPG.[3][4] Thus, the combined activities of both MAO-A and COMT are critical in determining the rate of MHPG synthesis.

Visualizing the Norepinephrine Metabolic Pathway

References

- 1. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 2. Catecholamines and aggression: the role of COMT and MAO polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Note: Quantification of Methoxyhydroxyphenylglycol (MHPG) in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction